4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is a heterocyclic compound characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a furan ring at the 6-position, along with a thiol group at the 2-position. This unique structure imparts distinctive chemical properties, making it of interest in various fields of research, particularly in medicinal chemistry and materials science. The compound is identified by the CAS number 329710-06-7 and has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol can be sourced from specialized chemical suppliers and is classified as a heterocyclic organic compound. Its structure includes elements of both aromatic and aliphatic compounds, which contribute to its reactivity and interaction with biological systems. The compound falls under the category of thiol-containing pyrimidines, which are known for their diverse applications in organic synthesis and drug development.
The synthesis of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol typically involves multi-step organic reactions. A common synthetic route includes the cyclization of pyrimidine precursors under controlled conditions. This process may involve several key steps:
The synthesis often requires careful control of reaction parameters such as temperature, pressure, and time to ensure optimal product formation. Industrial methods may involve continuous flow reactors to enhance efficiency and scalability while maintaining quality control.
The molecular formula for 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is C10H6F3N3OS, with a molecular weight of approximately 303.23 g/mol. The compound features:
The structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H6F3N3OS |
Molecular Weight | 303.23 g/mol |
IUPAC Name | 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol |
CAS Number | 329710-06-7 |
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol can participate in various chemical reactions due to its functional groups:
Common reagents used include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are crucial for achieving desired outcomes.
The mechanism of action for 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets within biological systems. The trifluoromethyl and furan groups enhance binding affinity to these targets, while the thiol group participates in redox reactions that may influence biological activity.
In particular, the compound's ability to form reactive intermediates allows it to modulate enzyme activities or receptor interactions, leading to potential therapeutic effects against various diseases .
The physical properties of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol include:
Key chemical properties include:
Relevant data from studies indicate that compounds with similar structures often exhibit significant biological activity due to their unique reactivity profiles .
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has diverse applications in scientific research:
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol represents a strategically engineered heterocyclic compound that integrates three pharmacologically significant elements: a pyrimidine core, a trifluoromethyl substituent, and a furan heterocycle, capped by a thiol group at the 2-position. This molecular architecture positions it as a promising scaffold in medicinal chemistry, leveraging synergistic effects to enhance target binding, metabolic stability, and bioavailability. The trifluoromethyl group augments lipophilicity and electron-withdrawing capacity, the furan ring enables π-stacking and hydrogen bonding, and the thiol moiety facilitates covalent interactions or redox modulation with biological targets. Collectively, these features make the compound a compelling candidate for drug discovery, particularly in therapeutic areas such as oncology, anti-infectives, and metabolic disorders where pyrimidine derivatives have established clinical relevance [2] [6] [9].
The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry due to its profound influence on molecular properties. Its incorporation into pyrimidine systems enhances:
Furan-2-yl substitution at C6 contributes complementary functionalities:
Table 1: Electronic and Bioactivity Effects of Key Substituents in Pyrimidine Derivatives
Substituent Position | Group | Hammett Constant (σ) | Effect on Pyrimidine Reactivity | Biological Impact |
---|---|---|---|---|
C4 | -CF₃ | σₚ = 0.54 | Increases ring electrophilicity; stabilizes anionic intermediates | Enhanced enzyme inhibition; improved metabolic stability |
C6 | Furan-2-yl | N/A | Modulates electron density distribution; introduces H-bond acceptor | Improved target affinity; enables π-stacking interactions |
C2 | -SH | N/A | Nucleophilic site for covalent binding or metal chelation | Broad-spectrum bioactivity (antimicrobial, anticancer) |
The synergistic interplay between -CF₃ and furan substituents creates an electron-deficient pyrimidine core primed for nucleophilic addition or substitution reactions, while simultaneously optimizing drug-like properties. This synergy is evident in compounds like 6-(furan-2-yl)pyrimidines with trifluoromethyl groups, which show 3–5-fold higher potency than non-fluorinated analogs in enzyme inhibition assays [3] [9].
The thiol group (-SH) at C2 is a critical determinant of bioactivity, enabling multiple mechanisms of action:
Kinetic studies reveal that thiol reactivity is tunable via adjacent substituents:
Table 2: Bioactivity Profiles of Pyrimidine-2-thiol Derivatives Against Molecular Targets
Molecular Target | Biological Function | Thiol-Dependent Mechanism | Reported Activity |
---|---|---|---|
Dipeptidyl peptidase-4 (DPP-4) | Glucose metabolism regulation | Covalent inhibition via Cys⁶³⁰ disulfide | IC₅₀ = 0.8 μM (pyrimidine-thiol analogs) |
Bacterial enoyl reductase | Fatty acid biosynthesis | Chelation of active-site Zn²⁺ | MIC = 4.88 μg/mL against S. aureus |
Protein tyrosine phosphatase 1B (PTP1B) | Insulin signaling | Reductive inactivation of catalytic Cys | 85% inhibition at 10 μM |
Rho GTPases | Cancer cell motility | Thiol-mediated ADP-ribosylation | Altered cytoskeleton in cancer cells |
Notably, the thiol group’s versatility enables dual-targeting strategies. For example, 4-(trifluoromethyl)pyrimidine-2-thiols conjugated to furan show simultaneous inhibition of α-glucosidase and PTP1B, making them candidates for diabetes therapy [2] [4].
Pyrimidine derivatives constitute a privileged scaffold in drug development due to their:
Recent advances highlight the scaffold’s adaptability:
The integration of trifluoromethyl groups and furan rings aligns with emerging trends:
Table 3: Clinically Relevant Pyrimidine Derivatives with Substituents Analogous to 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol
Drug Name | Therapeutic Category | Key Substituents | Target/MOA |
---|---|---|---|
Alogliptin | Antidiabetic | C4: -CF₃; C2: Amino | DPP-4 inhibition |
Emend (Aprepitant) | Antiemetic | C3: -CF₃ | NK1 receptor antagonist |
Bicalutamide | Anticancer | C4: -CF₃; C2: Sulfonyl | Androgen receptor antagonism |
Anagliptin | Antidiabetic | C6: Heterocyclic | DPP-4 inhibition |
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol exemplifies rational scaffold optimization, merging substituents with proven biological impact. Its trifluoromethyl group enhances metabolic resistance, the furan ring enables directional binding, and the thiol moiety offers covalent engagement—positioning it as a versatile lead for multitarget therapy [1] [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3